N-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 2: A sulfanyl-linked N-butyl-N-methylacetamide moiety, contributing to solubility and metabolic stability.
- Position 4: A ketone group, critical for hydrogen bonding and structural rigidity.
The compound’s design likely targets enzymes such as kinases or proteases, common for thienopyrimidine derivatives. Its synthetic pathway may involve multi-step coupling reactions, as seen in analogous compounds (e.g., use of DMF/LiH for sulfanyl group incorporation) .
Properties
IUPAC Name |
N-butyl-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-5-6-10-24(4)19(26)14-29-22-23-18-9-11-28-20(18)21(27)25(22)13-17-8-7-15(2)16(3)12-17/h7-9,11-12H,5-6,10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDCWIYLJYGWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=C(C=C3)C)C)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide (CAS Number: 1252922-50-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, relevant studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N3O2S2, with a molecular weight of 429.6 g/mol. The compound includes several functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O2S2 |
| Molecular Weight | 429.6 g/mol |
| CAS Number | 1252922-50-1 |
Preliminary studies suggest that this compound exhibits various biological activities attributed to its structural features:
- Antimicrobial Activity : Compounds with similar thieno[3,2-d]pyrimidine frameworks have been associated with antimicrobial properties. The thieno-pyrimidine core is known to inhibit enzymes critical for bacterial growth and survival.
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dimethylphenyl group may enhance these effects by increasing lipophilicity and cellular uptake.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to diseases such as cancer and infections.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Antimicrobial Study : A study investigated the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against a range of bacterial strains. Results indicated significant inhibition zones in the presence of these compounds compared to controls .
- Anticancer Research : Another research focused on the anticancer effects of thieno[3,2-d]pyrimidine derivatives in various cancer cell lines. The findings suggested that these compounds induced apoptosis and inhibited tumor growth in vivo .
- Enzyme Inhibition Analysis : Research demonstrated that similar compounds could inhibit specific enzymes involved in cancer metabolism, leading to decreased proliferation rates in cancer cells .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 4-Oxo-thieno[3,2-d]pyrimidine | Similar core structure | Antimicrobial |
| 2. 5-Methylthieno[3,2-d]pyrimidine | Methyl substitution | Anticancer |
| 3. N-(4-Dimethylaminophenyl)acetamide | Amide linkage | Analgesic properties |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Chromene-pyrazolopyrimidine hybrids (e.g., ) exhibit broader π-conjugation, favoring DNA intercalation but increasing synthetic complexity.
- Substituent Effects: N-butyl-N-methylacetamide (target) vs. N-(4-butylphenyl)acetamide : The former’s branched alkyl chain may reduce crystallization tendencies, enhancing bioavailability. 3,4-Dimethylphenylmethyl (target) vs.
Halogenation :
- Chlorine in the pyrido-fused compound enhances binding affinity via halogen bonds but may elevate off-target risks. Fluorinated analogs (e.g., ) show higher metabolic stability but require stringent toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
